

DB-10 as a Pro-drug of 3-n-Butylphthalide (NBP)

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Compound of Interest		
Compound Name:	DB-10	
Cat. No.:	B15613165	Get Quote

A compound designated **DB-10** is marketed as a pro-drug of 3-n-butylphthalide (NBP), investigated for its potential therapeutic effects in ischemic stroke.[1][2] NBP is a synthetic compound derived from I-3-n-butylphthalide, which is naturally found in the seeds of Apium graveolens (celery).[1][3] The racemic mixture, dl-3-n-butylphthalide, was approved by the Chinese Food and Drug Administration for the treatment of ischemic stroke.[1][2]

Chemical Structure of DB-10 (NBP Pro-drug)

The precise chemical structure of the "**DB-10**" pro-drug is not publicly disclosed in detail in the initial search results. However, its active form, 3-n-butylphthalide (NBP), has the following structure:

Chemical Structure of 3-n-Butylphthalide (NBP)



Ouantitative Data

Property	Value	Reference
Molecular Formula (NBP)	C12H14O2	PubChem
Molecular Weight (NBP)	190.24 g/mol	PubChem
Therapeutic Dosage (NBP in rodents)	100 mg/kg/day	[3]
Therapeutic Dosage (NBP in patients)	200 mg/kg/day	[3]

Experimental Protocols

Animal Model of Focal Cerebral Ischemia

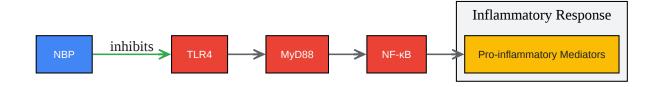
A common experimental protocol to evaluate the neuroprotective effects of NBP involves inducing focal cerebral ischemia in mice through permanent occlusion of the middle cerebral artery (MCA).

- Animal Preparation: Adult male 129 S2/sv mice are used for the experiment.
- Anesthesia: Anesthetize the mice appropriately before the surgical procedure.
- Surgical Procedure: Perform a permanent occlusion of the middle cerebral artery (MCA) to induce focal cerebral ischemia.
- Drug Administration: Administer NBP at a dose of 100 mg/kg intraperitoneally (i.p.) either 2 hours before or 1 hour after the induction of ischemia.
- Outcome Assessment: Evaluate the effects of NBP by measuring the infarct volume, activation of caspases (caspase-3 and caspase-9), number of TUNEL-positive cells, and mitochondrial release of cytochrome c and apoptosis-inducing-factor (AIF) in the penumbra region of the ischemic brain.[4]

Signaling Pathways



NBP exerts its neuroprotective effects through multiple signaling pathways. One of the key pathways is the TLR4/MyD88/NF-kB signaling pathway, which is involved in neuroinflammation. NBP has been shown to inhibit this pathway.[5][6]



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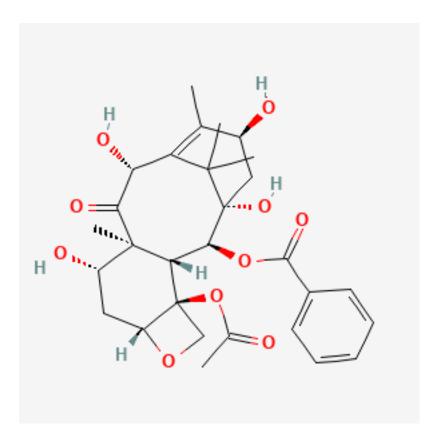
Caption: NBP's inhibition of the TLR4/MyD88/NF-kB signaling pathway.

10-Deacetylbaccatin-III (10-DB III)

10-Deacetylbaccatin III, often abbreviated as 10-DB III, is a natural organic compound isolated from the European yew tree (Taxus baccata).[7] It is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol).[8]

Chemical Structure of 10-Deacetylbaccatin III





Quantitative Data

Property	Value	Reference
Molecular Formula	С29Н36О10	[9]
Molecular Weight	544.6 g/mol	[9]
Purity	≥98%	[10]
Solubility in DMSO	~20 mg/mL	[10]
IC50 (Porcine brain microtubule assembly)	23 μΜ	[10]
IC50 (Physarum microtubule assembly)	0.9 μΜ	[10]
IC50 (L. donovani intracellular amastigotes)	70 nM	[7]

Experimental Protocols

Isolation of 10-Deacetylbaccatin III from Taxus baccata

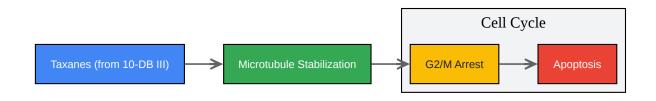


This protocol describes a method for the extraction and purification of 10-DB III from the needles of the yew tree.

- Extraction: Extract the ground needles of Taxus baccata with a suitable solvent, such as ethanol.
- Purification: The crude extract is subjected to column chromatography over silica gel.
- Elution: Elute the column first with a mixture of chloroform and methanol (98:2), followed by a mixture of the same solvents in a 95:5 ratio.
- Isolation: Concentrate the eluent from the latter fraction to obtain a residue of 7-xylosyl-10deacetylbaccatin III.
- Hydrolysis: Further chemical steps, such as hydrolysis, are required to cleave the xylosyl group and obtain pure 10-deacetylbaccatin III.[11]

Mechanism of Action

The primary mechanism of action of taxanes, including paclitaxel which is synthesized from 10-DB III, is the disruption of microtubule dynamics. These compounds bind to the β -tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.



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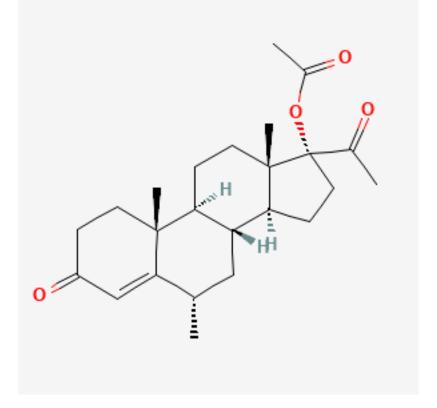
Caption: Mechanism of action of taxanes derived from 10-DB III.

DB-10 as a Progesterone Drug Product



A pharmaceutical product referred to as "**DB-10**" is a 10 mg tablet classified as a progesterone. This is likely Medroxyprogesterone Acetate (MPA), a synthetic progestin commonly used in hormone therapy and as a contraceptive.

Chemical Structure of Medroxyprogesterone Acetate



Quantitative Data

Property	Value	Reference
Molecular Formula	C24H34O4	PubChem
Molecular Weight	386.5 g/mol	PubChem
Dosage Form	10 mg Tablet	FDA

Experimental Protocols

Investigating the Effect of MPA on Cell Proliferation

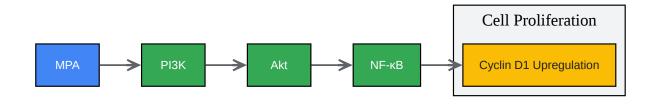
This protocol outlines an experiment to determine the effect of Medroxyprogesterone Acetate on the proliferation of human breast cancer cells.



- Cell Culture: Culture human breast cancer cells (e.g., T47D or MCF-7) in an appropriate medium supplemented with fetal calf serum.
- Hormone Deprivation: Before treatment, deprive the cells of hormones by incubating them in a phenol red-free medium with charcoal-stripped serum for at least 24 hours.
- Treatment: Treat the cells with varying concentrations of MPA.
- Proliferation Assay: Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting at different time points after treatment.
- Western Blot Analysis: To investigate the underlying mechanism, perform western blot analysis to measure the expression levels of key cell cycle proteins like Cyclin D1.

Signaling Pathways

MPA can induce cell proliferation in human breast cancer cells through the upregulation of Cyclin D1 expression via the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) cascade.[12]



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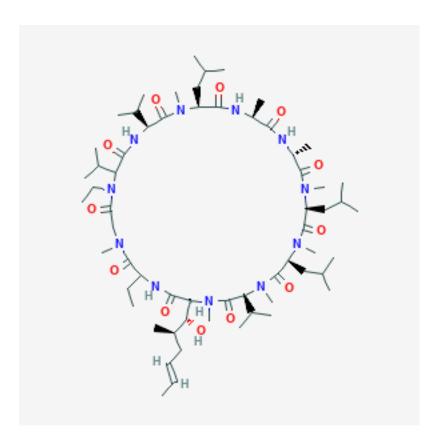
Caption: MPA-induced cell proliferation via the PI3K/Akt/NF-kB pathway.

Dibenzazepine (DBZ)

Dibenzazepine, also referred to as DBZ, is a potent y-secretase inhibitor. It is a valuable tool in research, particularly in studies related to Alzheimer's disease and Notch signaling.

Chemical Structure of Dibenzazepine (DBZ)





Ouantitative Data

Property	Value	Reference
Molecular Formula	C26H23F2N3O3	
Molecular Weight	463.48 g/mol	
IC50 (Notch cleavage)	1.7-2.9 nM	[13]
IC50 (APPL cleavage)	2.6 nM	[13]
Purity	≥98%	
Solubility in DMSO	up to 100 mM	

Experimental Protocols

Inhibition of Notch Signaling in Cell Culture

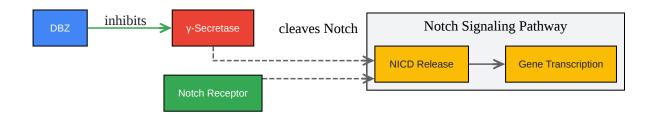
This protocol describes how to test the inhibitory effect of DBZ on Notch signaling in a cell-based assay.



- Cell Culture: Culture cells expressing Notch receptor (e.g., SupT1 human T cell lymphoma cells).
- Treatment: Treat the cells with varying concentrations of DBZ. A pilot experiment with concentrations ranging from 0.1 nM to 250 nM can be performed to determine the effective range.
- Protein Extraction: After a suitable incubation period (e.g., 6 hours), harvest the cells and extract total protein using a lysis buffer that also contains the corresponding concentration of DBZ.
- Western Blot Analysis: Perform western blot analysis to detect the levels of the Notch intracellular domain (NICD). A decrease in NICD levels indicates inhibition of γ-secretase activity.[14]

Signaling Pathways

DBZ is a potent inhibitor of y-secretase, an enzyme complex that cleaves transmembrane proteins, including the Notch receptor and the amyloid precursor protein (APP). Inhibition of Notch cleavage by DBZ prevents the release of the Notch intracellular domain (NICD), which is a key step in the Notch signaling pathway.



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Caption: DBZ inhibits y-secretase, blocking Notch signaling.

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